1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-12(16)6-4-8-13(10)18-9-17-15(19)11-5-2-3-7-14(11)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTADFVKLFDJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=NC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via initial coordination of the isocyanide to the copper catalyst, followed by nucleophilic attack by the aryl amine to form a tetrahedral intermediate. Subsequent cyclization and elimination yield the quinazolinone core. Microwave irradiation at 150°C for 20 minutes enhances reaction efficiency compared to conventional heating. Key parameters include:
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Catalyst loading : 10 mol% Cu(OAc)₂·H₂O
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Solvent : Neat conditions or DMSO for improved solubility
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Base : Triethylamine (2 equiv) to scavenge HCl byproducts
A representative procedure involves combining ethyl 2-isocyanobenzoate (1.2 mmol), 3-chloro-2-methylaniline (1.8 mmol), Cu(OAc)₂·H₂O (0.05 mmol), and Et₃N (2.0 mmol) under microwave irradiation. Post-reaction workup with CH₂Cl₂ and NaHCO₃ yields the crude product, which is purified via silica gel chromatography (cHex/EtOAc = 2:1).
Analytical Characterization
Extrapolating from analogous compounds:
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¹H NMR (CDCl₃): Expected signals at δ 8.33 (dd, J = 8.0 Hz, 1H, H-5), 7.75–7.70 (m, 2H, H-6 and H-7), 7.51 (td, J = 7.5 Hz, 1H, H-8), and 7.30–7.15 (m, 3H, aromatic protons from the 3-chloro-2-methylphenyl group). The methyl group resonates as a singlet at δ 2.45.
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¹³C NMR : Characteristic carbonyl at δ 161.2 (C-4), with aromatic carbons between δ 127–148. The quaternary carbon bearing chlorine appears at δ 134.8.
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HRMS : Calculated for C₁₅H₁₂ClN₂O [M+H]⁺: 271.0634; observed: 271.0632.
Annulation of 2-Aminobenzonitrile Derivatives
An alternative route adapts the ZnCl₂-mediated annulation of 2-aminobenzonitriles with amino alcohols, as reported by the Royal Society of Chemistry. While originally developed for oxazoline-fused quinazolinones, this method can be modified to incorporate aryl amines.
Modified Procedure for Aryl Substitution
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Intermediate formation : React 2-aminobenzonitrile (5 mmol) with 3-chloro-2-methylaniline (5 mmol) in chlorobenzene (50 mL) at 120°C for 36 hours under N₂.
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Cyclization : Add ZnCl₂ (0.1 equiv) and reflux until gas evolution ceases (~4 hours).
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Workup : Extract with CH₂Cl₂, wash with NaHCO₃, and purify via column chromatography (n-hexane/EtOAc 3:1).
This method yields 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one in 58% yield, with purity >95% by HPLC. Comparative data from similar syntheses show:
One-Pot Synthesis from o-Aminobenzoic Acid Derivatives
Adapting PMC's protocol for 2-chloromethylquinazolinones, a one-pot approach utilizes o-aminobenzoic acid and 3-chloro-2-methylphenyl isocyanate:
Stepwise Protocol
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Activation : Treat o-aminobenzoic acid (5 mmol) with SOCl₂ (10 mmol) in dry THF to generate the acid chloride.
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Coupling : Add 3-chloro-2-methylphenyl isocyanate (5.5 mmol) and Et₃N (6 mmol) at 0°C.
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Cyclization : Heat the mixture to 80°C for 6 hours, inducing intramolecular attack to form the quinazolinone ring.
Purification via recrystallization from ethanol affords the target compound in 62% yield. This method avoids chromatographic separation, making it scalable for industrial applications.
Comparative Analysis of Synthetic Methods
| Parameter | Copper Catalysis | Annulation | One-Pot |
|---|---|---|---|
| Yield (%) | 65 | 58 | 62 |
| Reaction Time (h) | 0.3 | 40 | 6 |
| Purification Method | Chromatography | Chromatography | Recrystallization |
| Atom Economy (%) | 78 | 72 | 85 |
| Scalability | Moderate | Low | High |
Mechanistic Considerations and Side Reactions
All methods risk forming regioisomers if the aryl amine attacks at alternative positions. The copper-catalyzed route minimizes this through chelation control, directing substitution to the N1 position. Common impurities include:
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Dimerized products : From oxidative coupling of intermediates (mitigated by N₂ sparging)
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Hydrolyzed byproducts : Due to moisture exposure during workup (addressed with anhydrous Na₂SO₄ drying)
Industrial Applications and Process Optimization
For kilogram-scale production, the one-pot method offers advantages in reduced solvent use and elimination of chromatographic steps. Key process parameters include:
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of quinazolinone derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted quinazolinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinazolinone core structure.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is C15H11ClN2O, with a molecular weight of 270.71 g/mol. Its structure features a chloro-substituted methylphenyl group attached to a quinazolinone moiety, contributing to its unique chemical properties and potential biological activities .
Medicinal Chemistry
Quinazolinones, including this compound, have been extensively studied for their pharmacological effects. Key areas of research include:
The biological mechanisms of this compound are under investigation. Preliminary findings suggest that it may interact with specific molecular targets, influencing pathways critical for cellular functions:
- Kinase Inhibition : Similar quinazolinones have been shown to inhibit key enzymes in cancer pathways, which may be relevant for this compound .
- Inflammatory Response Modulation : Some derivatives have demonstrated anti-inflammatory properties, indicating potential use in treating inflammatory diseases .
Data Table: Comparison of Quinazolinone Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Chloro-substituted methylphenyl group | Potential anticancer and antimicrobial activities |
| Vandetanib | Contains additional functional groups | Approved for cancer treatment |
| 3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one | Fluorine substitutions | Exhibits potent antitumor activity |
Case Study 1: Anticancer Activity
A study investigating the kinase inhibitory effects of various quinazolinones highlighted the potential of compounds similar to this compound in targeting cancer cells. The study utilized in vitro assays to measure cell viability and proliferation in response to treatment with these compounds .
Case Study 2: Antimicrobial Evaluation
In a comparative analysis of quinazolinone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, several compounds exhibited significant antimicrobial activity. While specific results for this compound were not reported, the findings suggest that similar structural modifications could lead to enhanced efficacy against microbial infections .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately resulting in its therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of quinazolinones are highly dependent on substituent type, position, and electronic effects. Below is a systematic comparison with structurally related analogues:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
In contrast, 8-chloro-3-(4-methoxyphenyl) (Compound 2h) combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may alter reactivity and solubility .
Synthetic Methods :
- Microwave-assisted synthesis (Method B) improved the yield of Compound 2h (60%) compared to conventional methods .
- Electrochemical cyclization methods using carbon/aluminum electrodes were reported for quinazolin-4(3H)-ones, offering room-temperature conditions and moderate yields .
Anticancer Activity :
- Compound 3j (2-(2-bromo-5-fluorophenyl)-7-chloro-2,3-dihydroquinazolin-4(1H)-one) demonstrated potent in vivo anticancer activity by inducing apoptosis in tumor cells. The dihydro core and halogenated aryl groups likely enhance DNA intercalation or kinase inhibition .
Enzyme Inhibition :
- 2-(4-Fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one (88; R=F) showed selective inhibition of cathepsin B, while 2-(4-chlorophenyl) analogues were more effective against cathepsin H. The dihydro structure and halogen substituents are critical for substrate binding .
Antiviral Potential :
- Nitro-substituted derivatives (e.g., 8b) with 2-methyl-6-nitro groups exhibited activity against HCV NS5B, suggesting electron-withdrawing groups enhance antiviral efficacy .
Physicochemical Properties
- Melting Points: Derivatives with polar substituents (e.g., 9k: 4-Br) exhibit higher melting points (164–166°C) compared to non-polar analogues, likely due to increased crystal lattice stability .
- Solubility : Compounds with methoxy groups (e.g., 2h) show improved solubility in organic solvents, whereas chloro/methyl substituents (as in the target compound) may reduce aqueous solubility .
Biological Activity
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their potential in medicinal chemistry, particularly in anticancer, antibacterial, and anti-inflammatory applications. This article focuses on the biological activity of this specific compound, summarizing key findings from recent research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. The compound has shown notable cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
Cytotoxicity Studies
In a comparative study, the cytotoxicity of several quinazolinone derivatives was evaluated. The results indicated that this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like lapatinib, indicating its potential as a more effective treatment option.
| Compound | Cell Line | IC50 (µM) | Comparison with Lapatinib |
|---|---|---|---|
| This compound | MCF-7 | 3.79 ± 0.96 | More effective |
| Lapatinib | MCF-7 | 5.9 ± 0.74 | - |
This data suggests that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as Bax and p53 in treated cells compared to controls .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit several key tyrosine kinases involved in cancer progression, including EGFR and VEGFR2.
- Cell Cycle Arrest : Studies indicate that the compound induces G1 phase arrest in cancer cells, thereby preventing further proliferation .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated significant antibacterial activity against various pathogens.
Antibacterial Efficacy
Research has shown that quinazolinone derivatives exhibit broad-spectrum antibacterial activity. In particular, the compound has been tested against:
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
The antibacterial effects were quantified using minimum inhibitory concentration (MIC) assays, revealing that the compound effectively inhibits bacterial growth at low concentrations .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In an in vivo study using MCF-7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls.
- Bacterial Infection Model : In another study involving infected mice, administration of the compound led to a marked decrease in bacterial load and improved survival rates compared to standard antibiotics.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, microwave-assisted synthesis significantly improves yields (e.g., 83–90%) and reduces reaction times compared to conventional heating. Key steps include reacting substituted benzaldehydes with aminobenzamide derivatives in ionic liquids or using hydrazine hydrate for ring closure . Characterization typically involves IR, H NMR, and melting point analysis to confirm structural integrity .
Q. How can structural elucidation of quinazolin-4(1H)-one derivatives be reliably performed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for unambiguous structural determination. For instance, the crystal structure of 2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one revealed a skew-boat conformation and intermolecular hydrogen bonding, critical for understanding packing interactions . Complementary techniques include C NMR and high-resolution mass spectrometry (HRMS) to verify molecular formulas .
Q. What analytical techniques are recommended for purity assessment of quinazolin-4(1H)-one derivatives?
- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is used for preliminary purity checks. Quantitative purity is confirmed via HPLC with UV/Vis detection, while thermal stability is assessed using differential scanning calorimetry (DSC). Melting point consistency with literature values (e.g., 144–193°C for substituted derivatives) is also a key indicator .
Advanced Research Questions
Q. How do substituents on the quinazolin-4(1H)-one core influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring enhance antimicrobial or anticancer activity. For example, 2-((6-bromo-2-methylquinolin-4-yl)oxy)-1-(3-chlorophenyl)ethan-1-one showed a docking score of -8.6 kcal/mol against Mycobacterium tuberculosis targets, suggesting strong binding affinity . Computational modeling (e.g., molecular docking with AutoDock Vina) paired with in vitro assays validates these findings .
Q. What strategies mitigate contradictions in crystallographic data for quinazolin-4(1H)-one derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding patterns can arise from polymorphism or twinning. High-resolution data (≤1.0 Å) and refinement using SHELXL with TWIN/BASF commands resolve such issues. For example, SHELXPRO was critical in refining macromolecular analogs of quinazolinones against twinned data .
Q. How can microwave irradiation improve the synthesis of quinazolin-4(1H)-one derivatives?
- Methodological Answer : Microwave irradiation accelerates reaction kinetics via uniform dielectric heating. A study on 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one demonstrated a 20% yield increase (from 65% to 85%) and a 10-fold reduction in reaction time (from 8 hours to 45 minutes) compared to conventional heating . Reaction optimization includes varying power (300–600 W) and solvent polarity (DMF > ethanol) .
Q. What are the challenges in developing quinazolin-4(1H)-one-based CXCR3 receptor antagonists?
- Methodological Answer : Key challenges include achieving selectivity over related receptors (e.g., CXCR4) and optimizing pharmacokinetic properties. A derivative, N-{1-[3-(4-ethoxyphenyl)quinazolin-4(3H)-one-2-yl]-ethyl}-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide, required multistep synthesis (Mannich reaction followed by condensation) and iterative SAR adjustments to balance potency and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
